Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate
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Overview
Description
Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This compound is characterized by its molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization
Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave-assisted reactions or solvent-free conditions to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1,8-Naphthyridine: Another isomer with distinct biological activities.
Milrinone: A related compound with a different substitution pattern, used as a cardiotonic agent.
Uniqueness: Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 1-oxo-2H-2,6-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMXJTAGBVVLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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